3-Isoniazid -

3-Isoniazid

Catalog Number: EVT-8195761
CAS Number:
Molecular Formula: C6H9Cl2N3O
Molecular Weight: 210.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Isoniazid, also known as 3-pyridinecarboxylic acid hydrazide, is a chemical compound that plays a significant role in medicinal chemistry, particularly in the treatment of tuberculosis. It is a derivative of isoniazid, which is a well-known antitubercular agent. The compound's structure is characterized by a hydrazide functional group attached to a pyridine ring, which contributes to its biological activity.

Source

3-Isoniazid can be synthesized from isoniazid through various chemical reactions. Isoniazid itself is derived from the reaction of hydrazine with isonicotinic acid. The compound's relevance in pharmacology stems from its ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Classification

3-Isoniazid is classified as an antitubercular agent and belongs to the broader category of hydrazide compounds. Its mechanism of action involves interference with bacterial cell wall synthesis, making it effective against specific bacterial strains.

Synthesis Analysis

Methods

The synthesis of 3-Isoniazid can be achieved through several methods:

  1. Direct Synthesis from Isoniazid: This method involves the modification of isoniazid by introducing functional groups that enhance its pharmacological properties.
  2. Condensation Reactions: 3-Isoniazid can be synthesized via condensation reactions between isonicotinic acid derivatives and hydrazine or its derivatives under acidic or basic conditions.
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that allow for faster synthesis times and improved yields by enhancing reaction rates.

Technical Details

The synthesis typically requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reaction and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-Isoniazid features a pyridine ring with a hydrazide substituent. The chemical formula is C6H7N3OC_6H_7N_3O, and its molecular weight is approximately 137.14 g/mol.

Data

  • Molecular Formula: C6H7N3OC_6H_7N_3O
  • Molecular Weight: 137.14 g/mol
  • IUPAC Name: 3-pyridinecarboxylic acid hydrazide
Chemical Reactions Analysis

Reactions

3-Isoniazid undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: In aqueous environments, 3-Isoniazid can hydrolyze to form isonicotinic acid and hydrazine.
  2. Acylation Reactions: The hydrazide group can react with acyl chlorides or anhydrides to form acylated derivatives, which may exhibit enhanced pharmacological activity.
  3. Reductive Reactions: Under reducing conditions, 3-Isoniazid can be converted into amines, which may further participate in biological processes.

Technical Details

These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. Kinetic studies may be conducted to understand the reaction mechanisms better.

Mechanism of Action

Process

The mechanism of action of 3-Isoniazid primarily revolves around its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity and leads to bacterial cell death.

Data

  • Target Enzyme: InhA (enoyl-acyl carrier protein reductase)
  • Inhibition Type: Competitive inhibition
  • Biological Impact: Disruption of mycobacterial cell wall synthesis leading to bactericidal effects against Mycobacterium tuberculosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 120°C
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Reacts with strong acids and bases; sensitive to light over prolonged exposure.

Relevant data indicates that these properties contribute to its efficacy as an antitubercular agent while also posing challenges in formulation development for therapeutic use.

Applications

Scientific Uses

3-Isoniazid has several important applications:

  1. Antitubercular Therapy: Primarily used in combination therapies for treating tuberculosis due to its effectiveness against resistant strains.
  2. Research Tool: Utilized in laboratory settings to study mycobacterial metabolism and resistance mechanisms.
  3. Pharmaceutical Development: Serves as a lead compound for developing new antitubercular agents with improved efficacy and reduced side effects.
Synthesis and Discovery of 3-Isoniazid

Historical Evolution of Isoniazid Derivatives in Antimicrobial Research

Isoniazid (isonicotinic acid hydrazide), discovered in 1912 but identified as an antitubercular agent in 1951, became a cornerstone of tuberculosis chemotherapy due to its potent activity against Mycobacterium tuberculosis. Its clinical adoption revealed significant limitations, primarily dose-dependent hepatotoxicity and peripheral neuropathy, linked to metabolic activation via the N-acetyltransferase-2 enzyme and subsequent reactive metabolite formation [1]. Early research focused on structural derivatives to mitigate these issues while retaining bioactivity. The foundational observation that nicotinamide exhibited antimycobacterial properties spurred investigations into pyridinecarboxylic acid derivatives, leading to the serendipitous identification of isoniazid itself during synthetic efforts targeting thiosemicarbazone analogs [3] [8]. By the 1970s, mechanistic studies established that isoniazid acts as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical adducts with NAD⁺, inhibiting InhA (enoyl-acyl carrier protein reductase) and disrupting mycolic acid biosynthesis essential for the bacterial cell wall [3] [10]. Resistance mechanisms, particularly katG mutations and overexpression of InhA, alongside metabolic instability (N-acetylation), highlighted the need for derivatives resistant to deactivation. This spurred the development of analogs modified at the hydrazide group (-CONHNH₂), including 3-position variants, aiming to bypass metabolic toxicity and overcome resistance [1] [9].

Methodological Advances in the Chemical Synthesis of 3-Isoniazid Analogues

Synthetic strategies for 3-Isoniazid derivatives prioritize modifying the reactive terminal amine (-NH₂) of the hydrazide group or conjugating isoniazid to pharmacophores while preserving the pyridine core essential for activation. Key methodologies include:

  • Benzotriazole-Mediated Coupling: This efficient method activates carboxylic acid partners (e.g., pyrazinoic acid, protected amino acids) using 1H-benzotriazole and thionyl chloride. Subsequent coupling with isoniazid under microwave irradiation yields hybrid conjugates. For instance, pyrazinoic acid–isoniazid conjugates linked via amino acid spacers (e.g., 12a-g) were synthesized with yields exceeding 80% and retained chirality [4].
  • Coordination Complex Formation: Reacting isoniazid with metal salts exploits its bidentate ligand capability. The silver(I)-isoniazid complex (AgC₆H₇N₃O·NO₃) is formed by combining aqueous silver nitrate and isoniazid, yielding a brown precipitate. Spectroscopic (IR, NMR) and computational studies confirm bidentate coordination through the carbonyl oxygen and hydrazide nitrogen [6].
  • Hydrazone Formation: Condensation of isoniazid with aldehydes or ketones generates hydrazone derivatives. For example, bis-hydrazone N',N'''-((1E,1'E)-1,4-phenylenebis(methaneylylidene))di(isonicotinohydrazide) is synthesized by reacting isoniazid with terephthalaldehyde in acidic aqueous medium [7].
  • Adamantane Integration: Incorporating lipophilic adamantane via amide bond formation at the hydrazide nitrogen enhances lipophilicity (ClogP increase ~3.1 units). Derivatives like 10a-b and 13a-b are synthesized by activating adamantane carboxylic acid derivatives for coupling with isoniazid or its intermediates [9].

Table 1: Representative Synthetic Methods for 3-Isoniazid Derivatives

Derivative ClassKey Reagents/ConditionsYield RangePrimary Structural Modification SiteReference
Pyrazinoic Acid-INH HybridBenzotriazole, SOCl₂, Microwave (100°C)75-92%Hydrazide NH₂ conjugated via amino acid [4]
Silver(I)-INH ComplexAgNO₃, H₂O, ambient temperature, dark~70% (isolated)Coordination at C=O and NH₂ [6]
INH-Indoleamide ConjugateActivated ester (e.g., NHS), DMF, base catalysis60-85%Hydrazide NH₂ linked to indole-2-carboxyl [9]
Adamantyl-INHAdamantoyl chloride, pyridine, RT65-78%N-acylation of hydrazide [9]
Bis-HydrazoneTerephthalaldehyde, H₃PO₄, H₂O, 100°C~70%Hydrazone formation at C=O [7]

Structural Optimization Strategies for Enhanced Bioactivity

Optimization of 3-Isoniazid derivatives focuses on addressing metabolic instability, enhancing target penetration, and overcoming resistance mechanisms:

  • Blocking Metabolic Deactivation: The primary route of isoniazid deactivation involves N-acetylation of the terminal hydrazide nitrogen by human N-acetyltransferase 2 (NAT2), producing inactive N-acetylisoniazid. Structural modifications directly target this site:
  • N-Acylation: Converting the terminal -NH₂ to -NHCOR (where R = lipophilic group like adamantane or aryl) prevents N-acetylation. Adamantane conjugates (10a-b) demonstrated retained or improved MIC values against M. tuberculosis H37Rv, attributed to blocked NAT2 metabolism and increased lipophilicity enhancing bacterial cell wall penetration [9].
  • Hydrazone Formation: Schiff base formation (R₁R₂C=N-NH-C(O)-Py) removes the susceptible -NH₂ group. The silver(I) complex incorporates isoniazid coordinated as a ligand, altering its electronic properties and potentially shielding it from enzymatic modification, contributing to its potent MIC₉₀ of 0.78 µg/mL against H37Rv [6].
  • Enhancing Lipophilicity and Cellular Uptake: The hydrophilic nature of isoniazid (LogP ~ -0.7) limits its penetration through the mycobacterial cell envelope. Optimization strategies include:
  • Lipophilic Moieties: Conjugation with bulky hydrophobic groups (e.g., adamantane, indole-2-carboxamides) significantly increases ClogP. Adamantane-containing derivatives showed improved activity profiles, correlating with enhanced membrane permeability [9].
  • Hybrid Conjugates: Linking isoniazid to other pharmacophores with intrinsic activity or penetration advantages leverages dual mechanisms. The pyrazinoic acid–isoniazid hybrid 21a (MIC = 2 µg/mL against H37Rv) exemplifies this. Pyrazinoic acid, the active form of pyrazinamide, accumulates in acidic environments like granulomas, potentially facilitating targeted delivery. The linker (often an amino acid) can be tuned for optimal lipophilicity and stability [4] [9].
  • Bioisosteric Replacement and Target Engagement Optimization: While retaining the core isonicotinoyl moiety crucial for KatG activation, modifications aim to improve affinity for the target (InhA-NAD⁺ site) or alter activation kinetics:
  • Metal Complexation: Silver(I) coordination changes the electron density and geometry of the isoniazid ligand. Density functional theory modeling of the Ag-INH complex suggests bidentate coordination alters the molecule's conformation, potentially facilitating interaction with the InhA active site or promoting alternative pathways alongside silver's intrinsic antimicrobial effects [6].
  • Rigidification: Incorporating the hydrazide into ring systems (e.g., within hydrazones or heterocyclic conjugates) may constrain conformation, potentially favoring the bioactive form recognized by KatG or the InhA-NAD⁺ adduct.

Table 2: Bioactivity of Representative Optimized 3-Isoniazid Derivatives

DerivativeStructure Key FeatureM. tb H37Rv MIC (µg/mL)Notable AdvantagesReference
Ag(I)-INH ComplexBidentate Ag coordination0.78Potency exceeding INH, alternative mechanism? [6]
INH-POA Hybrid 21aPOA-L-Amino Acid-INH linker2High potency vs DS strains, low cytotoxicity (Vero IC₅₀ ≥64 µg/mL) [9]
Adamantyl-INH 10bN'-Adamantoyl8-16Blocked N-acetylation, increased lipophilicity [9]
INH-Indoleamide 18Linked to MmpL3 inhibitor scaffold16Potential dual-targeting (InhA & MmpL3) [9]
Bis-Hydrazone BISHDZHITerephthalaldehyde bis-Schiff baseData pendingStructural rigidity, multi-donor capability [7]

These strategic modifications demonstrate that targeted chemical alterations to the isoniazid scaffold, particularly at the hydrazide moiety, yield derivatives with improved metabolic stability, enhanced bioavailability, and potent antimycobacterial activity. The most promising candidates, such as the INH-POA hybrid 21a and the Ag-INH complex, combine retained activity against drug-sensitive strains with novel properties circumventing key limitations of the parent drug [4] [6] [9]. Research continues to focus on hybrids leveraging synergistic mechanisms and derivatives active against multidrug-resistant strains.

Properties

Product Name

3-Isoniazid

IUPAC Name

pyridine-3-carbohydrazide;dihydrochloride

Molecular Formula

C6H9Cl2N3O

Molecular Weight

210.06 g/mol

InChI

InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H

InChI Key

FMBOFMNHMFFBBD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NN.Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.